1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and a 2,3,4-trimethoxybenzyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride and 2,3,4-trimethoxybenzyl chloride.
Reaction with Piperazine: The starting materials are reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (e.g., 80-100°C) for several hours.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the benzyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of piperazine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, such as serotonin or dopamine receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Methoxybenzyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(4-Chlorobenzyl)piperazine: Investigated for its antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C21H27ClN2O3 |
---|---|
Molecular Weight |
390.9g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-9-8-17(20(26-2)21(19)27-3)15-24-12-10-23(11-13-24)14-16-6-4-5-7-18(16)22/h4-9H,10-15H2,1-3H3 |
InChI Key |
HSKPNTSYCVDFQN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC |
Origin of Product |
United States |
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